REACTION_CXSMILES
|
CC1(C)S[C@@H]2[C@H:7]([NH:10][C:11]([C@H:13](N)[C:14]3[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=3)=O)[C:8](=O)N2[C@H]1C(O)=O.P([O-])([O-])(O)=O.[K+].[K+].P([O-])(O)(O)=O.[K+].S([O-])([O-])(=O)=O.[NH4+].[NH4+].C(O)(=O)CC(CC(O)=O)([C:49]([OH:51])=[O:50])O.O=C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.CC1[N+:75](CC2C=NC(C)=NC=2N)=[CH:74]SC=1CCO.Cl.[Cl-].O.O.O.O.O.O.O.S([O-])([O-])(=O)=[O:98].[Mg+2].N1CCC[C@H]1C(O)=O.[OH-].[Na+].N[C@H](C(O)=O)CCC(=O)N.N[C@H](C(O)=O)CCC(O)=O>O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Fe+2]>[CH3:8][CH2:7][N:10]1[C:74]2[N:75]=[C:18]([CH3:19])[CH:17]=[CH:16][C:15]=2[C:14](=[O:98])[C:13]([C:49]([OH:51])=[O:50])=[CH:11]1 |f:1.2.3,4.5,6.7.8,11.12.13,14.15.16.17.18.19.20.21.22,24.25,28.29.30.31.32.33.34.35.36|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C=3C=CC=CC3)N)C(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(SC=[N+]1CC=2C=NC(=NC2N)C)CCO.Cl.[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Mg+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N[C@@H](CCC(N)=O)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N[C@@H](CCC(=O)O)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N[C@@H](CCC(N)=O)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N[C@@H](CCC(=O)O)C(=O)O
|
Name
|
iron sulfate heptahydrate
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Fe+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C=3C=CC=CC3)N)C(=O)O)C
|
Name
|
dipotassium hydrogen phosphate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)(O)([O-])[O-].[K+].[K+]
|
Name
|
potassium dihydrogen phosphate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)(O)(O)[O-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(SC=[N+]1CC=2C=NC(=NC2N)C)CCO.Cl.[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Mg+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1[C@H](C(=O)O)CCC1
|
Name
|
iron sulfate heptahydrate
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Fe+2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
85 mutant strains obtained above
|
Type
|
ADDITION
|
Details
|
added] in a test tube
|
Type
|
WAIT
|
Details
|
cultured at 30° C. for 24 hr
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
a culture supernatant was obtained
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |